N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide typically involves the reaction of vanillin with octadec-9-enoic acid. The process begins with the conversion of vanillin to vanillylamine, followed by its reaction with octadec-9-enoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The double bond in the aliphatic chain can be reduced to a single bond.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of saturated amides.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of amides and the effects of long aliphatic chains on chemical properties.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in pain management and as a topical analgesic.
Industry: Used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide involves its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor, similar to capsaicin. This interaction leads to the activation of the receptor, resulting in the influx of calcium ions and subsequent desensitization of sensory neurons. This mechanism underlies its analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Capsaicin: The natural compound found in chili peppers.
Nonivamide: A synthetic analog of capsaicin with a shorter aliphatic chain.
Dihydrocapsaicin: A hydrogenated derivative of capsaicin with similar biological activity.
Uniqueness
N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide is unique due to its long aliphatic chain, which imparts distinct chemical and physical properties compared to other capsaicin analogs. This structural feature enhances its lipophilicity and potentially its bioavailability and efficacy in biological systems .
Properties
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(29)27-22-23-19-20-24(28)25(21-23)30-2/h10-11,19-21,28H,3-9,12-18,22H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZKBPQVWDSATI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860729 |
Source
|
Record name | N-[(4-Hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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